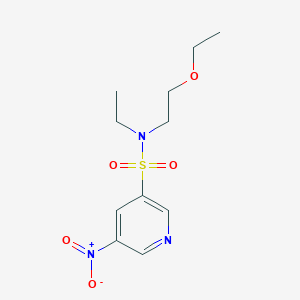
N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group attached to the pyridine ring and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide typically involves the reaction of 5-nitropyridine-3-sulfonyl chloride with N-(2-ethoxyethyl)-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide can undergo various types of chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acids: Formed by the reduction of the sulfonamide group.
Substituted derivatives: Formed by the substitution of the ethoxyethyl group.
Scientific Research Applications
N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. These interactions can lead to various biological effects including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: Another compound with similar structural features but different functional groups.
N-(2-Ethoxyethyl)-N-methyl-5-nitropyridine-3-sulfonamide: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
N-(2-Ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
62009-18-1 |
|---|---|
Molecular Formula |
C11H17N3O5S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-ethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C11H17N3O5S/c1-3-13(5-6-19-4-2)20(17,18)11-7-10(14(15)16)8-12-9-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
SOEYMMQWDHWPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCC)S(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















